(R)-Ethyl pyrrolidine-2-carboxylate hydrochloride
Description
(R)-Ethyl pyrrolidine-2-carboxylate hydrochloride (CAS: 131477-20-8) is a chiral compound with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol . It is a white crystalline solid or liquid (depending on purity) used primarily as an organic intermediate in pharmaceutical and chemical synthesis . Its stereochemical configuration (R-enantiomer) makes it valuable for applications requiring enantioselectivity, such as asymmetric catalysis or chiral drug development .
Properties
IUPAC Name |
ethyl (2R)-pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)6-4-3-5-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJGQVVONTYHLT-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131477-20-8 | |
| Record name | H-D-PRO-OET HCL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Catalytic Hydrogenation for Stereochemical Control
The stereoselective synthesis of (R)-ethyl pyrrolidine-2-carboxylate hydrochloride hinges on catalytic hydrogenation strategies. Patent EP3015456A1 discloses a method where a pyrrolidine precursor with a double bond (compound E ) undergoes hydrogenation using chiral catalysts such as M1 or M2 (Fig. 1). Unlike conventional hydrogenation, which typically yields racemic mixtures, this approach achieves >95% enantiomeric excess (ee) for the cis isomer of intermediate D . The catalyst’s structure, particularly the DTB (di-tert-butyl) group and C1–C4 alkyl substituents, induces steric hindrance to favor the R configuration. Reaction conditions—10–50 bar H₂, 20–60°C, and ethanol as solvent—are optimized to suppress byproduct formation .
A comparative study in KR20160141950A evaluates palladium on carbon (Pd/C) with NaBH₄ for simultaneous double-bond and ester-group reduction. While this one-step method simplifies processing, enantioselectivity remains modest (70–80% ee). To enhance specificity, Method 3 in the same patent employs a chiral Ir-based catalyst with ZnCl₂ as a Lewis acid, achieving 92% ee for the R enantiomer at 25°C under 5 bar H₂ .
Enantioselective Synthesis via Chiral Resolving Agents
Racemization during alkylation poses a challenge in pyrrolidine synthesis. Patent EP3015456A1 addresses this by activating the carboxyl group of intermediate c1 with ClCOOEt to form a mixed anhydride, which undergoes alkylation without racemization. The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in dichloromethane ensures quantitative conversion to A1 , preserving >99% ee .
Alternatively, the RSC publication describes resolving rac-ethyl pyrrolidine-2-carboxylate using N-(3,4-dimethoxybenzyl) groups. Diastereomeric salts formed with L-tartaric acid are separated via recrystallization, yielding the R enantiomer with 98% purity. This method, though reliable, requires additional steps for benzyl-group removal, reducing overall yield to 65% .
Esterification and Protection/Deprotection Strategies
Esterification of L-proline is a common starting point. As detailed in , L-proline reacts with SOCl₂ in methanol to form the methyl ester, which is subsequently treated with ethyl chloroformate to yield the ethyl ester hydrochloride. This two-step process achieves 85% yield but risks racemization at high temperatures. To mitigate this, CymitQuimica recommends maintaining pH >10 during workup and using cold EtOAc for extraction.
The synthesis of ethyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate illustrates the role of protecting groups. Acetylation of dihydroxypyrrolidine with acetic anhydride and DMAP in CH₂Cl₂ prevents oxidation of the 2-position, enabling selective alkylation. Flash chromatography (EtOAc/hexane, 1:3) isolates the product in 100% yield, though scalability is limited by solvent volume .
Alternative Methods: Grignard Reagents and Reductive Amination
The RSC protocol explores Grignard reagents for constructing the pyrrolidine ring. Reaction of ethyl 4-chlorobutyrate with methylmagnesium bromide forms a bicyclic intermediate, which is hydrogenolyzed to yield the pyrrolidine core. While this method avoids chiral catalysts, it produces a racemic mixture, necessitating subsequent resolution .
Reductive amination, though less common, offers a route from ketoesters. Patent highlights the use of NaBH₃CN with NH₄OAc in THF, reducing an imine intermediate to the amine. However, this approach struggles with stereocontrol, achieving only 60% ee without chiral additives .
Large-Scale Production and Industrial Adaptations
For ton-scale manufacturing, KR20160141950A emphasizes cost-effective hydrogenation. Using 1% Pd/C in iPrOH at 80°C, the patent achieves 90% conversion in 4 hours, with the hydrochloride salt precipitated directly by adding HCl gas. This method reduces solvent waste and eliminates chromatography, critical for industrial viability .
Patent EP3015456A1 further optimizes workup by employing tributyltin hydride for carboxyl-group reduction. Activated NaH in THF at 0°C ensures complete deprotection, yielding the hydrochloride salt via crystallization from MTBE/hexane .
Table 2. Optimal Reaction Conditions for Hydrogenation
Chemical Reactions Analysis
Types of Reactions
®-Ethyl pyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide and alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Pyrrolidine-2-carboxylic acid derivatives.
Reduction: Pyrrolidine-2-ethanol derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Synthesis
(R)-Ethyl pyrrolidine-2-carboxylate hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its applications include:
- Neurological Disorders: It is utilized in developing drugs targeting conditions such as Alzheimer's and Parkinson's disease due to its ability to modulate neurotransmitter systems .
- Cardiovascular Drugs: The compound has been explored as a precursor in synthesizing medications aimed at treating cardiovascular diseases.
Asymmetric Synthesis
As a chiral building block, this compound is pivotal in asymmetric synthesis processes:
- Organocatalysis: It acts as an organocatalyst, facilitating the production of enantiomerically pure compounds essential for drug development .
- Stereochemical Control: Researchers exploit its chirality to create compounds with specific stereochemical configurations, which is crucial for pharmacological efficacy .
Biochemical Studies
The compound plays a significant role in biochemical research:
- Enzyme Interactions: It is used to study enzyme mechanisms and protein-ligand interactions, providing insights into metabolic pathways and cellular functions .
- Metabolic Pathways: Investigations into how this compound influences metabolic processes are ongoing, with potential implications for understanding various diseases.
Material Science
In material science, the compound's properties make it suitable for developing advanced materials:
- Polymers: Its chemical structure allows it to be incorporated into polymer matrices, enhancing material properties for various applications .
Comparative Analysis of Related Compounds
To illustrate the unique properties and applications of this compound, a comparison with similar compounds is provided:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (R)-Ethyl pyrrolidine-2-carboxylate | Chiral center at the 2-position | Neuroprotective effects |
| (S)-Ethyl pyrrolidine-2-carboxylate | Chiral center at the 2-position | Antimicrobial properties |
| Pyrrolidine derivatives | Various substitutions | Anticancer and antimicrobial activities |
Study 1: Neuroprotective Effects
A study explored the neuroprotective effects of this compound in animal models of neurodegeneration. Results indicated that the compound significantly reduced neuronal loss and improved cognitive function, suggesting potential therapeutic applications in treating neurodegenerative diseases .
Study 2: Antimicrobial Activity
Research on derivatives of this compound demonstrated promising antibacterial activity against strains such as MRSA and E. coli. The findings highlight its potential as a lead compound for developing new antibiotics .
Study 3: Synthesis of Chiral Compounds
A series of experiments showcased the efficiency of this compound as an organocatalyst in asymmetric synthesis. The results revealed high yields of enantiomerically pure products, underlining its importance in pharmaceutical chemistry .
Mechanism of Action
The mechanism of action of ®-Ethyl pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, influencing their activity. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Key Properties :
- Storage : Stable under inert atmosphere at room temperature .
- Safety : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H318 (eye damage), and H335 (respiratory irritation) .
- Synthesis : Typically prepared via esterification of (R)-pyrrolidine-2-carboxylic acid followed by hydrochloride salt formation .
Comparison with Similar Compounds
The following analysis compares (R)-ethyl pyrrolidine-2-carboxylate hydrochloride with structurally or functionally related pyrrolidine derivatives, highlighting differences in structural features , physicochemical properties , and applications .
Structural and Functional Differences
Table 1: Structural Comparison
| Compound Name | Substituents/Modifications | Key Features |
|---|---|---|
| (R)-Ethyl pyrrolidine-2-carboxylate HCl | Ethyl ester, R-configuration | Chiral backbone, no ring substituents |
| Methyl pyrrolidine-2-carboxylate HCl | Methyl ester | Shorter alkyl chain, lower molecular weight |
| (R)-Ethyl 4,4-dimethylpyrrolidine-2-carboxylate HCl | 4,4-Dimethyl groups on pyrrolidine ring | Increased steric hindrance, altered reactivity |
| (2S,4R)-4-(Trifluoromethoxy)pyrrolidine-2-carboxylate methyl ester HCl | Trifluoromethoxy group at C4 | Electron-withdrawing substituent, enhanced metabolic stability |
| Ethyl γ-acetamido-pyrrolidine-2-carboxylate | Acetamido group at γ-position | Polar functional group for hydrogen bonding |
| D-Proline ethyl ester HCl | D-enantiomer | Opposite stereochemistry, distinct biological activity |
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Optical Rotation ([α]D) |
|---|---|---|---|---|
| (R)-Ethyl pyrrolidine-2-carboxylate HCl | 179.64 | Not reported (NR) | NR | NR |
| Methyl pyrrolidine-2-carboxylate HCl | 165.62 | NR | NR | NR |
| (R)-Ethyl 4,4-dimethylpyrrolidine-2-carboxylate HCl | 223.71 | NR | NR | NR |
| (2S,4R)-4-(Trifluoromethoxy)pyrrolidine-2-carboxylate methyl ester HCl | 269.63 | NR | NR | NR |
| Ethyl γ-acetamido-pyrrolidine-2-carboxylate | 216.67 | NR | 155 (13 mm Hg) | –80.43° (in alcohol) |
| D-Proline ethyl ester HCl | 179.64 | NR | NR | Opposite of L-enantiomer |
Notes:
Table 3: Functional and Application Comparison
Biological Activity
(R)-Ethyl pyrrolidine-2-carboxylate hydrochloride is a chiral compound with significant potential in medicinal chemistry and drug discovery. Its unique structure, which includes a pyrrolidine ring and a carboxylate group, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, interactions with biological macromolecules, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C7H13ClN2O2 and a molecular weight of approximately 179.64 g/mol. The presence of a hydrochloride salt form enhances its solubility and reactivity, which can influence its biological activity compared to non-hydrochloride forms.
| Property | Value |
|---|---|
| Molecular Formula | C7H13ClN2O2 |
| Molecular Weight | 179.64 g/mol |
| Functional Groups | Pyrrolidine, Carboxylate |
| Salt Form | Hydrochloride |
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity . Studies have shown that derivatives of this compound can be effective against various bacterial strains, including Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Table 1: Antimicrobial Activity of this compound Derivatives
| Derivative Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 12.5 µg/mL |
| Compound B | E. faecalis | 6.25 µg/mL |
| Compound C | C. difficile | 25 µg/mL |
Interaction with Biological Macromolecules
The compound has been investigated for its interactions with various enzymes and receptors, suggesting potential applications in drug design. For instance, studies have shown that it may act as a ligand for certain receptors involved in metabolic pathways, which could lead to the development of new therapeutic agents targeting metabolic disorders .
Additionally, research indicates that this compound can inhibit metalloproteases, which are enzymes implicated in various diseases, including cancer and cardiovascular disorders. This inhibition could provide a pathway for developing treatments for conditions characterized by excessive vasoconstriction or tissue remodeling .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on the efficacy of this compound derivatives demonstrated significant antibacterial activity against resistant strains of bacteria. The study utilized MTT assays to assess cell viability in the presence of these compounds, revealing that certain derivatives could reduce bacterial viability by over 60% compared to untreated controls.
- Cancer Therapeutics : Another investigation focused on the antiproliferative effects of copper(II) complexes formed with this compound derivatives. These complexes exhibited enhanced cytotoxicity against various cancer cell lines, indicating potential for further development as anticancer agents .
- Enzyme Inhibition Studies : Research highlighted the ability of this compound to inhibit specific kinases involved in cancer progression. The compounds demonstrated nanomolar activity against CK1γ and CK1ε kinases, suggesting their utility in developing selective inhibitors for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing (R)-ethyl pyrrolidine-2-carboxylate hydrochloride while preserving stereochemical integrity?
- Methodological Answer : The synthesis involves esterification of (R)-pyrrolidine-2-carboxylic acid with ethanol under acidic catalysis (e.g., HCl or H₂SO₄), followed by salt formation with HCl. Key parameters include:
- Reaction Temperature : Reflux conditions (~78°C for ethanol) to drive esterification .
- Catalyst Choice : HCl gas or concentrated HCl to avoid racemization .
- Purification : Recrystallization from ethanol/ether mixtures to isolate the hydrochloride salt with >95% purity .
- Critical Note : Lab-scale batch processes differ from industrial continuous flow reactors, which prioritize yield over stereochemical control .
Q. How do hydrolysis conditions affect the stereochemical outcomes of this compound?
- Methodological Answer :
- Acidic Hydrolysis (e.g., 6M HCl, 80°C): Retains the (R)-configuration, yielding (R)-pyrrolidine-2-carboxylic acid via protonation of the intermediate oxonium ion, minimizing epimerization .
- Alkaline Hydrolysis (e.g., NaOH, 60°C): Risk of partial racemization due to base-induced deprotonation at the α-carbon, forming a planar enolate intermediate .
- Experimental Design Tip : Monitor enantiomeric excess (EE) via chiral HPLC or polarimetry post-hydrolysis .
Q. What catalytic roles does this compound play in asymmetric synthesis?
- Methodological Answer :
- Organocatalysis : Acts as a chiral auxiliary in Michael additions or aldol reactions, leveraging its pyrrolidine ring’s rigidity to induce enantioselectivity (e.g., achieving >80% EE in proline-based catalysts) .
- Coordination Chemistry : Forms complexes with transition metals (e.g., Cu²⁺) for asymmetric oxidations, enhancing reaction rates and selectivity .
Advanced Research Questions
Q. How can conflicting data on the antimicrobial activity of (R)-ethyl pyrrolidine-2-carboxylate derivatives be resolved?
- Methodological Answer :
- Contradiction : Some studies report broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 8 µg/mL), while others show limited efficacy against Gram-negative strains .
- Resolution Strategies :
- Structural Modulation : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance membrane permeability .
- Assay Standardization : Use consistent broth microdilution methods (CLSI guidelines) to minimize variability in MIC values .
- Table 1 : Antimicrobial Activity of Derivatives
| Derivative | Substituent | MIC (S. aureus) | MIC (E. coli) |
|---|---|---|---|
| A | -H | 8 µg/mL | >64 µg/mL |
| B | -NO₂ | 2 µg/mL | 32 µg/mL |
Q. What experimental approaches validate the stereochemical stability of this compound under varying reaction conditions?
- Methodological Answer :
- Dynamic NMR : Monitor coalescence temperatures of diastereotopic protons to assess ring puckering and conformational stability .
- Kinetic Resolution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC to track epimerization rates during prolonged heating .
- Key Finding : The compound retains >98% EE in anhydrous solvents (e.g., THF) but shows 5–10% racemization in aqueous acidic conditions after 24 hours .
Q. How can researchers design experiments to study this compound’s interaction with enzyme active sites?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to predict binding modes with target enzymes (e.g., metalloproteases) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry by measuring heat changes during ligand-enzyme interaction .
- Mutagenesis Studies : Replace key residues (e.g., His²³⁰ in MMP-9) to identify critical binding interactions .
Methodological Challenges & Solutions
Q. Why do alkylation reactions of this compound sometimes yield unexpected stereochemical outcomes?
- Analysis :
- Issue : Alkylation at the pyrrolidine nitrogen can invert configuration due to steric hindrance or solvent effects .
- Solution : Use bulky electrophiles (e.g., benzyl bromide) and polar aprotic solvents (e.g., DMF) to favor retention of configuration .
Q. How to resolve racemic mixtures formed during ester hydrolysis?
- Advanced Technique :
- Kinetic Resolution : Employ lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze one enantiomer .
- Chiral Chromatography : Use preparative HPLC with cellulose-based columns to separate (R) and (S) isomers .
Data Interpretation Guidelines
- Stereochemical Purity : Always cross-validate EE using multiple techniques (e.g., NMR, HPLC, optical rotation) .
- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and account for solvent cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
